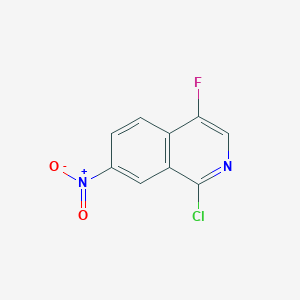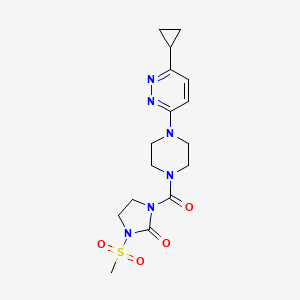![molecular formula C22H27N3O3S B2372748 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide CAS No. 1252892-45-7](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" is a novel compound of significant interest in the fields of medicinal chemistry and pharmacology. It features a unique structural framework combining thienopyrimidine and butylphenyl motifs, which may endow it with distinctive biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" typically involves multi-step organic synthesis. The initial step might include the formation of the thienopyrimidine core through cyclization reactions, which are followed by acylation and subsequent introduction of butyl groups. Reaction conditions such as temperatures ranging from 50°C to 150°C and the use of catalysts like palladium on carbon or silica gel might be employed to optimize yields.
Industrial Production Methods: Scaling up to industrial production often requires optimization of the synthetic route to minimize costs and maximize yields. Techniques such as flow chemistry, which allows for continuous production, might be employed. Additionally, solid-phase synthesis might be considered to enhance the purity and ease of separation.
化学反応の分析
Types of Reactions: "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" can participate in a variety of chemical reactions:
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced to thienopyrimidine derivatives with lower oxidation states.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, particularly at the butylphenyl moiety.
Common Reagents and Conditions: Reactions typically use reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions vary but often include the use of inert atmospheres and solvents such as dichloromethane or acetonitrile.
Major Products: Oxidation often leads to sulfoxide and sulfone derivatives. Reduction can yield dihydrothienopyrimidines, while substitution reactions generally produce substituted phenylacetamides.
科学的研究の応用
This compound has a broad range of applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The precise mechanism of action of "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" depends on its biological target. It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction likely involves hydrogen bonding, hydrophobic interactions, and van der Waals forces within the active sites of target proteins. Pathways influenced by this compound may include signal transduction pathways or metabolic processes.
類似化合物との比較
Comparison with Other Compounds: Compared to other thienopyrimidines, "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide" offers unique properties due to the presence of the butylphenyl acetamide group, which enhances its lipophilicity and potential bioavailability.
Similar Compounds: Other similar compounds include:
2,4-dioxothieno[3,2-d]pyrimidin-1-yl derivatives: .
Phenylacetamide derivatives with various substitutions: .
Through this deep dive into "this compound", we’ve covered its preparation methods, chemical reactions, scientific applications, mechanisms, and how it stacks up against similar compounds. Quite the journey!
特性
CAS番号 |
1252892-45-7 |
|---|---|
分子式 |
C22H27N3O3S |
分子量 |
413.54 |
IUPAC名 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-3-5-7-16-8-10-17(11-9-16)23-19(26)15-25-18-12-14-29-20(18)21(27)24(22(25)28)13-6-4-2/h8-12,14H,3-7,13,15H2,1-2H3,(H,23,26) |
InChIキー |
YXEAWLFGZXHNIH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)
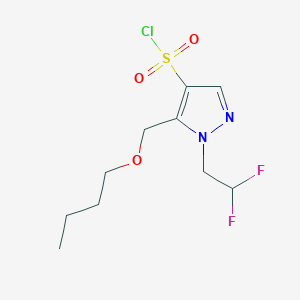
![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
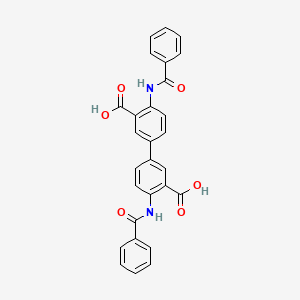
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
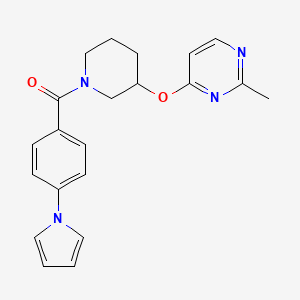
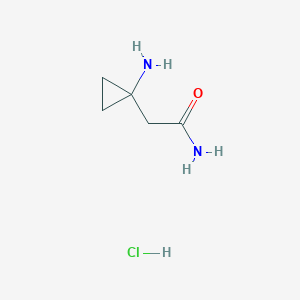
![1-tert-butyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
